8-(2,5-Dimethoxy-benzyl)-2-fluoro-9H-purin-6-ylamine
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Overview
Description
8-(2,5-Dimethoxy-Benzyl)-2-Fluoro-9h-Purin-6-Ylamine: is a small molecule belonging to the class of organic compounds known as 6-aminopurines. These compounds are characterized by a purine structure with an amino group at position 6. Purine itself is a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring .
Preparation Methods
The synthesis of 8-(2,5-Dimethoxy-Benzyl)-2-Fluoro-9h-Purin-6-Ylamine involves several steps. The starting materials typically include 2,5-dimethoxybenzyl alcohol and a fluorinated purine derivative. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
8-(2,5-Dimethoxy-Benzyl)-2-Fluoro-9h-Purin-6-Ylamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
8-(2,5-Dimethoxy-Benzyl)-2-Fluoro-9h-Purin-6-Ylamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and interactions with specific molecular targets.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(2,5-Dimethoxy-Benzyl)-2-Fluoro-9h-Purin-6-Ylamine involves its interaction with specific molecular targets, such as heat shock protein HSP 90-alpha. This interaction can affect various cellular pathways and processes, leading to its observed effects .
Comparison with Similar Compounds
8-(2,5-Dimethoxy-Benzyl)-2-Fluoro-9h-Purin-6-Ylamine can be compared with other similar compounds, such as:
6-aminopurines: These compounds share a similar purine structure with an amino group at position 6.
Dimethoxybenzenes: These compounds have two methoxy groups attached to a benzene ring.
Aryl fluorides: These compounds have a fluorine atom attached to an aromatic ring.
The uniqueness of this compound lies in its specific combination of functional groups and its potential interactions with biological targets.
Properties
Molecular Formula |
C14H14FN5O2 |
---|---|
Molecular Weight |
303.29 g/mol |
IUPAC Name |
8-[(2,5-dimethoxyphenyl)methyl]-2-fluoro-7H-purin-6-amine |
InChI |
InChI=1S/C14H14FN5O2/c1-21-8-3-4-9(22-2)7(5-8)6-10-17-11-12(16)19-14(15)20-13(11)18-10/h3-5H,6H2,1-2H3,(H3,16,17,18,19,20) |
InChI Key |
MWHAHELTVGJGFJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CC2=NC3=NC(=NC(=C3N2)N)F |
Origin of Product |
United States |
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